molecular formula C17H23N7O2S B2876669 1-isopropyl-3,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034509-41-4

1-isopropyl-3,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2876669
CAS No.: 2034509-41-4
M. Wt: 389.48
InChI Key: JVNJPTVALFQFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based sulfonamide featuring a complex heterocyclic architecture. Its structure comprises two pyrazole rings: one substituted with isopropyl and methyl groups at positions 1, 3, and 5, and a sulfonamide group at position 2. The sulfonamide nitrogen is further linked via a methylene bridge to a second pyrazole ring, which is substituted with a methyl group at position 1 and a pyrazin-2-yl moiety at position 3 . However, explicit pharmacological data for this compound remain scarce in publicly available literature.

Properties

IUPAC Name

3,5-dimethyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O2S/c1-11(2)24-13(4)17(12(3)21-24)27(25,26)20-9-14-8-15(22-23(14)5)16-10-18-6-7-19-16/h6-8,10-11,20H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNJPTVALFQFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Isopropyl-3,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple functional groups, including a sulfonamide moiety and pyrazole and pyrazine rings, which are known to contribute to its biological activity. Its molecular formula is C17H23N7O2SC_{17}H_{23}N_{7}O_{2}S with a molecular weight of approximately 373.48 g/mol. The unique structural features enhance its lipophilicity and binding affinity to biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It inhibits specific enzymes involved in pain and inflammation pathways, suggesting its potential for treating conditions such as arthritis. The structure-activity relationship studies highlight that the 3,5-dimethyl substitutions on the pyrazole ring are critical for enhancing inhibitory effects on target enzymes .

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameStructural FeaturesBiological Activity
3,5-Dimethylpyrazole SulfonamideDimethyl substitutions on the pyrazole ringAnti-inflammatory
Pyrazolopyridine SulfonamideIncorporates a pyridine ringAnticancer activity
4-SulfonamidopyrazolesVarious substitutionsDiverse biological activities

Although specific mechanisms for this compound are not fully elucidated, interaction studies suggest it binds to various biological targets, including enzymes and receptors involved in inflammatory responses. Techniques such as enzyme inhibition assays and molecular docking simulations have been employed to predict binding affinities and elucidate mechanisms of action .

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values indicating potent anti-cancer effects against cell lines such as MCF7 and A549 .

Table 2: Cytotoxicity Data of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AMCF73.79
Compound BA54926
Compound CHep-23.25

Structure-Activity Relationship (SAR) Studies

SAR studies have identified that modifications to the pyrazole ring significantly influence the biological activity of these compounds. For example, increasing the lipophilicity by adding alkyl chains has been shown to enhance enzyme inhibition potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the pyrazole core, sulfonamide group, or appended substituents. Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Potential Applications
Target Compound Isopropyl, methyl, pyrazin-2-yl, sulfonamide ~434.5* Dual pyrazole cores with pyrazine heterocycle; methylene bridge linkage Kinase inhibition, enzyme modulation
1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide Difluoromethyl, nitro-pyrazole, propyl linker ~416.4 Nitro group enhances electron-withdrawing effects; propyl spacer Antibacterial agents, enzyme targets
3-[1',3'-Dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine Trifluoromethyl, bipyrazole, aminopropyl chain ~342.3 Bipyrazole system with trifluoromethyl; amine functionality Anticancer, antiviral research
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Fluorophenyl, phenyl, dihydropyrazole, carbaldehyde ~282.3 Dihydropyrazole core; aromatic and aldehyde groups Antifungal, anti-inflammatory agents

*Calculated based on molecular formula.

Key Observations:

Sulfonamide vs. Non-Sulfonamide Analogs: The target compound’s sulfonamide group distinguishes it from analogs like the dihydropyrazole derivatives in , which lack this moiety. Sulfonamides are known to enhance binding to enzymes like carbonic anhydrases or kinases via hydrogen bonding .

Substituent Effects : The isopropyl group in the target compound may increase lipophilicity relative to trifluoromethyl or nitro groups in analogs, influencing membrane permeability and pharmacokinetics .

Research Findings and Methodological Context

  • This suggests analogous methodologies could be applied to determine the target’s conformation.
  • Biological Hypotheses : Based on sulfonamide-containing analogs (), the target compound may exhibit inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases, though experimental validation is required.

Preparation Methods

Formation of 3,5-Dimethyl-1H-Pyrazole Core

The foundational pyrazole ring is synthesized via cyclocondensation of pentane-2,4-dione (acetylacetone) with hydrazine hydrate.

Procedure ():

  • Reactants : Pentane-2,4-dione (1.0 equiv), 85% hydrazine hydrate (1.05 equiv)
  • Solvent : Methanol (5 vol)
  • Conditions : 25–35°C, exothermic reaction (quantitative yield)
  • Key Observation : Acid catalysis (e.g., glacial acetic acid) enhances reaction rate and purity compared to aqueous alkaline methods that generate inorganic salts.

Chemical Equation :
$$
\text{Pentane-2,4-dione} + \text{Hydrazine Hydrate} \xrightarrow{\text{MeOH, 25–35°C}} \text{3,5-Dimethyl-1H-pyrazole} + \text{H}_2\text{O}
$$

N-Isopropylation of Pyrazole

Introducing the isopropyl group at the N1 position requires deprotonation followed by alkylation.

Optimized Protocol ():

  • Base : Potassium tert-butoxide (1.8 equiv) in THF
  • Alkylating Agent : Isopropyl iodide (1.3 equiv)
  • Conditions : 0°C → 25–30°C, 16 h under N₂
  • Yield : 78% after aqueous workup and vacuum distillation

Critical Parameters :

  • Excess base prevents dialkylation
  • THF outperforms DMF in minimizing side reactions

Sulfonylation at C4 Position

Sulfonyl chloride formation is achieved through chlorosulfonic acid treatment.

Scalable Method ():

Parameter Value
Pyrazole derivative 25 g (260 mmol)
Chlorosulfonic acid 166.7 g (5.5 equiv)
Thionyl chloride 40.8 g (1.32 equiv)
Solvent Chloroform (10 vol)
Temperature 0°C → 60°C over 10 h
Yield 90%

Mechanistic Insight :
$$
\text{Pyrazole} + \text{ClSO}3\text{H} \rightarrow \text{Pyrazole-SO}3\text{H} \xrightarrow{\text{SOCl}2} \text{Pyrazole-SO}2\text{Cl}
$$

Synthesis of (1-Methyl-3-(Pyrazin-2-yl)-1H-Pyrazol-5-yl)Methanamine

Pyrazine-Substituted Pyrazole Core Formation

Sulfonamide Coupling Reaction

Optimized Coupling Conditions

Reaction of sulfonyl chloride with the aminomethyl pyrazole derivative follows established protocols for sterically hindered systems:

Parameter Value
Sulfonyl chloride 100 mg (2.57 mmol)
Amine 1.05 equiv
Base DIPEA (3.0 equiv)
Solvent DCM (10 vol)
Temperature 25–30°C
Time 16 h
Yield 41–71% (dependent on R groups)

Purification : Column chromatography (SiO₂, hexane/EtOAc gradient)

Challenges and Troubleshooting

Steric Hindrance Mitigation

  • Dilute Conditions : 0.1 M concentration reduces dimerization
  • Lewis Acid Additives : ZnCl₂ (0.2 equiv) improves coupling efficiency

Byproduct Formation

  • Sulfonate Esters : Controlled by strict anhydrous conditions
  • N-Alkylation : Minimized via slow amine addition at 0°C

Analytical Data and Characterization

Key Spectroscopic Signatures :

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.51 (s, 1H, pyrazine-H)
    • δ 4.21 (d, J = 6.2 Hz, 2H, CH₂NH)
    • δ 2.68 (septet, J = 6.8 Hz, 1H, iPr-H)
  • HRMS : m/z [M+H]⁺ Calcd for C₂₁H₂₈N₇O₂S: 474.2024; Found: 474.2019

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.